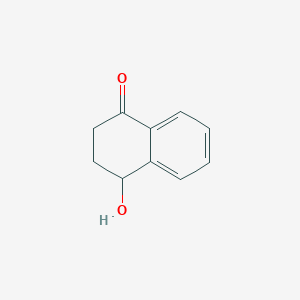

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Overview

Description

Synthesis Analysis

The first total synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one, a closely related compound, was accomplished in seven steps starting from commercially available α-tetralone. Key steps in this process include dihydroxylation using osmium tetroxide, benzylic oxidation mediated by sodium chlorite- tert-butylhydroperoxide, and prenylation (Suresh et al., 2010).

Molecular Structure Analysis

The molecular structure and conformation of a similar compound, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, were determined by X-ray crystallographic techniques. This study provides insights into the molecular arrangement and conformation, revealing a "twist-boat" conformation in the saturated portion of the carbon skeleton and highlighting the significance of intermolecular hydrogen bond networks (Klein & Stevens, 1984).

Chemical Reactions and Properties

A novel and efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones employs a Pd[(C6H5)3P]4/AgOAc catalytic system, enabling the facile preparation of derivatives. This method is noted for its simplicity, mild reaction conditions, and good yields, ranging from 65–87% (Liu et al., 2012).

Physical Properties Analysis

The physical properties, including the crystal structure of related organoboron compounds, have been thoroughly investigated. These studies provide a deeper understanding of the spatial arrangement and interactions within the crystal lattice, which is crucial for comprehending the physical characteristics of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives (Kliegel et al., 1989).

Chemical Properties Analysis

The chemical properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be inferred from studies on similar compounds, such as the oxidation reactions of azines. These reactions highlight the compound's reactivity towards various chemical agents, offering insights into potential functional group transformations and the stability of the compound under different conditions (Malkova et al., 2014).

Scientific Research Applications

1. Organic Chemistry: Copper-Catalyzed Annulation-Cyanotrifluoromethylation

- Summary of Application : This compound is used in a new three-component strategy for the copper-catalyzed annulation–cyanotrifluoromethylation of easily available 1,7-enynes with Togni’s reagent and TMSCN .

- Methods of Application : The reaction proceeds smoothly under mild conditions, providing a rapid and concise access to a wide range of stereodefined (Z)-3,4-dihydronaphthalen-1 (2H)-ones with a quaternary carbon center .

- Results or Outcomes : The protocol enjoys wide substrate scope regarding 1,7-enynes, high functional group tolerance and complete stereoselectivity .

2. Food Chemistry: Reaction with Cysteine or Hydrogen Sulfide

- Summary of Application : This compound reacts with cysteine or hydrogen sulfide at pH 4.5 for 60 min at 140 degrees C to produce complex mixtures of volatile compounds, the majority of which contain sulfur .

- Methods of Application : The reaction is carried out at a specific pH and temperature, and the resulting mixtures are analyzed using GC/MS .

- Results or Outcomes : Sixty-nine compounds were identified, some tentatively, by GC/MS .

Safety And Hazards

The safety information for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

4-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPJTIXJFAGUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943330 | |

| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

21032-12-2 | |

| Record name | 4-Hydroxy-1-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021032122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)